molecular formula C28H33NO10 B221154 Alldimycin A CAS No. 122397-46-0

Alldimycin A

Cat. No. B221154
CAS RN: 122397-46-0
M. Wt: 543.6 g/mol
InChI Key: KPUUTJSVCSKVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alldimycin A is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus J1074 in 2014. Alldimycin A has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to its unique structure and potent activity, alldimycin A has attracted significant attention from the scientific community.

Scientific Research Applications

  • Mechanism of Action in Diabetes Induction Agents : Alloxan and streptozotocin, agents used to induce experimental diabetes, operate via reactive oxygen species in B cells of the pancreas. Their cytotoxic action causes rapid destruction of B cells, relevant to understanding the impact of similar agents on pancreatic cells (Szkudelski, 2001).

  • Emerging Applications of Bacteriocins : Bacteriocins, ribosomally synthesized antimicrobial peptides, have expanded applications from food preservatives to potential roles in cancer treatment and as carrier molecules in novel delivery systems. Their use in controlling quorum sensing suggests innovative applications for these substances (Chikindas et al., 2018).

  • Antibiotic Resistance in Cancer Patients : The study of antibiotic resistance, particularly in gram-positive infections, in cancer patients reveals the complexities of antibiotic use and resistance patterns. This research is essential for understanding how different antibiotics, possibly including Alldimycin A, might be used in oncology settings (Rubin et al., 1988).

  • Antiviral Activity of Azithromycin : The antiviral properties of azithromycin, though not directly related to Alldimycin A, provide insights into how antibiotics can have applications beyond their traditional uses. Such studies can inform the potential repurposing of other antibiotics for different clinical applications (Damle et al., 2020).

  • Novel Antibacterial Agents Against Gram-Positive Cocci : Research on Paldimycin's activity against gram-positive cocci highlights the development of new antimicrobial agents. This is relevant for understanding how new compounds like Alldimycin A might be developed and applied in clinical settings (Pohlod et al., 1987).

  • Genetic Analysis in Antibiotic Resistance : The study of genetic factors in antibiotic resistance, particularly in Staphylococcus aureus, is crucial for developing effective antibiotics and understanding resistance mechanisms. Insights from such studies could guide the application of new antibiotics like Alldimycin A (Weigel et al., 2003).

properties

CAS RN

122397-46-0

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-17(39-18-9-14(29(3)4)23(32)11(2)38-18)12-8-13-19(25(34)20(12)27(28)36)26(35)22-16(31)7-6-15(30)21(22)24(13)33/h6-8,11,14,17-18,23,27,30-32,34,36-37H,5,9-10H2,1-4H3

InChI Key

KPUUTJSVCSKVTL-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

alldimycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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